N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Übersicht

Beschreibung

N-Boc-(R)-2-Amino-3-methoxy-1-propanol is a useful research compound. Its molecular formula is C9H19NO4 and its molecular weight is 205.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-Boc-®-2-Amino-3-methoxy-1-propanol, also known as Carbamic acid, [(1R)-2-hydroxy-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl, is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various biomolecules .

Mode of Action

The compound acts by protecting the amine groups in biomolecules, preventing them from reacting with other substances during the synthesis process . This is achieved through a process known as N-Boc protection, where the compound forms a stable complex with the amine group . This complex can be easily removed under a variety of conditions, allowing the amine group to participate in subsequent reactions .

Biochemical Pathways

The N-Boc protection and deprotection processes are key steps in many biochemical pathways, particularly in peptide synthesis . The protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines .

Pharmacokinetics

The pharmacokinetics of N-Boc-®-2-Amino-3-methoxy-1-propanol are largely determined by the conditions under which the N-Boc protection and deprotection processes occur . These processes can be carried out under a variety of conditions, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The primary result of the action of N-Boc-®-2-Amino-3-methoxy-1-propanol is the protection of amine groups, allowing for more controlled and selective chemical reactions . This can lead to the synthesis of a wide variety of compounds, including peptides and other biomolecules .

Action Environment

The action of N-Boc-®-2-Amino-3-methoxy-1-propanol can be influenced by various environmental factors. For example, the use of different catalysts can affect the efficiency and selectivity of the N-Boc protection and deprotection processes . Additionally, the reaction medium can also play a role, with some studies suggesting that certain solvents can enhance the efficiency of these processes .

Biologische Aktivität

N-Boc-(R)-2-Amino-3-methoxy-1-propanol is an important compound in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

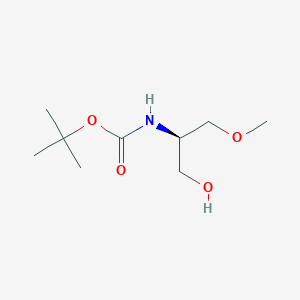

This compound is a derivative of amino alcohols, characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the amine. The structural formula is as follows:

This compound exhibits both hydrophilic and lipophilic properties, which influence its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the amino group and subsequent reactions to introduce the methoxy group. Various methodologies have been reported, including asymmetric synthesis techniques that yield high enantiomeric purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of this compound showed inhibitory zones against pathogens such as E. coli and Staphylococcus aureus, indicating potential as an antimicrobial agent .

| Pathogen | Inhibitory Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 11 | 6 |

| S. aureus | 12 | 5 |

| Pseudomonas aeruginosa | 10 | 8 |

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits low toxicity in human cell lines. For example, LDH assays indicated an IC50 greater than 100 µM, suggesting a favorable safety profile for further therapeutic exploration .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:

- Anticancer Activity : In vitro studies have indicated that compounds derived from this compound possess anticancer properties, particularly against leukemia cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

- Neuroprotective Effects : Research has suggested potential neuroprotective effects of this compound in models of neurodegeneration, possibly through modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the Boc group and the methoxy substituent can significantly influence biological activity. For instance, variations in chain length or additional functional groups can enhance antimicrobial potency or alter cytotoxic profiles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Boc-(R)-2-Amino-3-methoxy-1-propanol serves as a key building block in the synthesis of various pharmaceutical compounds. Its unique structural features allow for modifications that enhance biological activity.

Synthesis of Bioactive Compounds

This compound has been utilized in the synthesis of several bioactive molecules, including:

- Piperidine Derivatives : Modifications involving this compound have led to the development of piperidine analogues that exhibit high affinity for P2Y14 receptors, which are implicated in various inflammatory processes .

- Antibiotic Development : Researchers have explored its derivatives as potential antibiotics against multi-drug resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These derivatives showed improved solubility and antibacterial activity, making them promising candidates for further development .

Pharmaceutical Applications

This compound is employed in the creation of prodrugs, which enhance the pharmacokinetic properties of therapeutic agents.

Prodrug Formulation

The compound can be modified to create prodrugs that improve the delivery and efficacy of active pharmaceutical ingredients (APIs). For instance, it has been used to mask carboxylate groups in certain compounds, leading to enhanced absorption and reduced side effects in vivo .

Biochemical Research

In biochemical studies, this compound is used as a chiral building block for synthesizing various amino acid derivatives. These derivatives play crucial roles in understanding enzyme mechanisms and protein interactions.

Case Studies

Clinical Diagnostics

The compound is also relevant in clinical diagnostics, particularly in developing assays for detecting specific biomolecules or pathogens.

Diagnostic Assay Development

This compound derivatives are being investigated for their potential use in diagnostic kits aimed at identifying bacterial infections rapidly and accurately.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-methoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWJWKLWQJMPMM-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183793-49-9 | |

| Record name | N-Boc-(R)-2-amino-3-methoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.